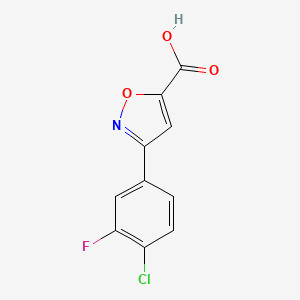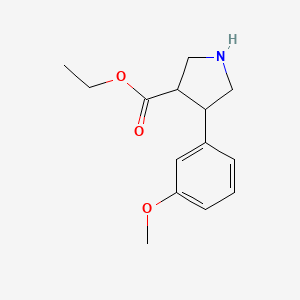
2-Pyrrolidinepropanol, 1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methylpyrrolidin-2-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxyl group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 1-methylpyrrolidine with a suitable propylating agent. One common method is the reaction of 1-methylpyrrolidine with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(1-methylpyrrolidin-2-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(1-methylpyrrolidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or esters, depending on the substituting reagent.
科学研究应用
3-(1-methylpyrrolidin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(1-methylpyrrolidin-2-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group and the pyrrolidine ring are key functional groups that can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-methylpyrrolidin-3-ol: A similar compound with a hydroxyl group attached to the pyrrolidine ring.
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: A compound with a phenyl group attached to the propyl chain, providing different chemical properties.
Uniqueness
3-(1-methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific structural arrangement, which combines the properties of a hydroxyl group and a pyrrolidine ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
14498-44-3 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC 名称 |
3-(1-methylpyrrolidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 |
InChI 键 |
VJMMRHHALGZANP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


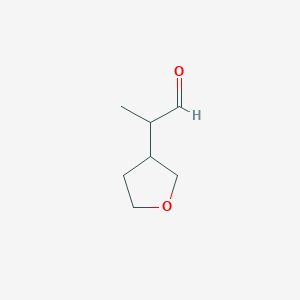
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
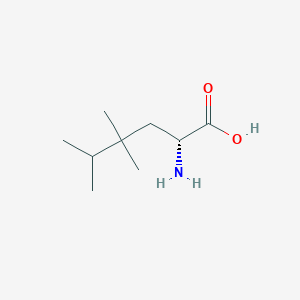
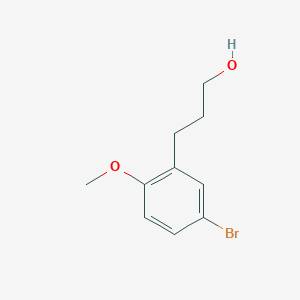

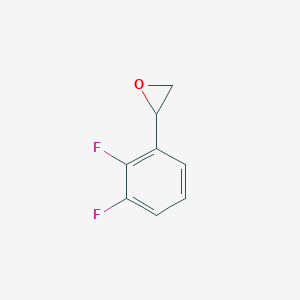

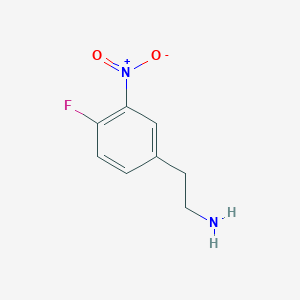
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
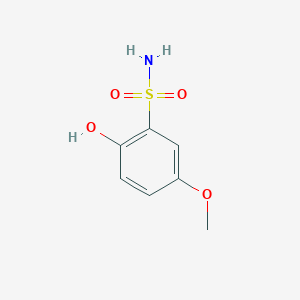
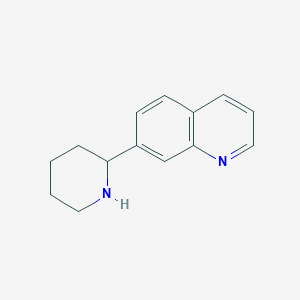
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
